Functional Selectivity vs. L-NAME in Endotoxemia
In a direct comparative in vivo study, aminoguanidine (carbazamidine monohydrochloride) demonstrated functional iNOS selectivity distinct from L-NAME. While L-NAME caused dose-dependent hypertension in normal rats and failed to inhibit plasma nitrite accumulation or organ dysfunction in endotoxemic animals, aminoguanidine did not affect basal blood pressure yet significantly attenuated endotoxin-induced renal, liver, and pancreatic dysfunction and reduced plasma nitrite levels [1].
| Evidence Dimension | In vivo functional selectivity and organ protection |
|---|---|
| Target Compound Data | Attenuated renal, liver, and pancreatic dysfunction; inhibited plasma nitrite increase; no effect on basal blood pressure |
| Comparator Or Baseline | L-NAME: Dose-dependent hypertension; failed to inhibit plasma nitrite; did not attenuate organ dysfunction |
| Quantified Difference | Qualitative: Only aminoguanidine provided organ protection without pressor effects. L-NAME was ineffective for organ protection and caused hypertension. |
| Conditions | Anesthetized rat endotoxemia model; endpoints included plasma nitrite, blood pressure, and organ function markers |
Why This Matters
This functional selectivity profile demonstrates that carbazamidine monohydrochloride can be used to probe iNOS-mediated pathology in vivo without confounding effects on basal vascular tone, unlike non-selective alternatives.
- [1] Wu, C. C., Ruetten, H., & Thiemermann, C. (1996). Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat. European Journal of Pharmacology, 300(1-2), 99-104. View Source
